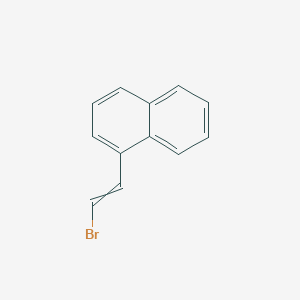
1-(2-Bromoethenyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromoethenyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives. It is characterized by the presence of a bromoethenyl group attached to the naphthalene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Métodos De Preparación
The synthesis of 1-(2-Bromoethenyl)naphthalene typically involves the bromination of naphthalene derivatives. One common method includes the reaction of 1-(2-hydroxyethyl)naphthalene with phosphorus tribromide to yield 1-(2-Bromoethyl)naphthalene . This intermediate can then undergo further reactions to introduce the ethenyl group.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of catalysts and specific reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
1-(2-Bromoethenyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom is replaced by other substituents.
Oxidation and Reduction: The ethenyl group can be oxidized or reduced under appropriate conditions. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield alkanes.
Addition Reactions: The double bond in the ethenyl group can undergo addition reactions with halogens, hydrogen, and other electrophiles.
Major products formed from these reactions depend on the specific reagents and conditions used. For instance, bromination of naphthalene can yield 1,3-dibromonaphthalene .
Aplicaciones Científicas De Investigación
1-(2-Bromoethenyl)naphthalene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the study of substitution and addition reactions.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and biologically active molecules. Its derivatives may exhibit interesting biological activities.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromoethenyl)naphthalene involves its interaction with various molecular targets. In substitution reactions, the bromine atom is typically replaced by other groups through the formation of a carbocation intermediate. The stability of this intermediate is influenced by the aromatic nature of the naphthalene ring, which can delocalize the positive charge .
Comparación Con Compuestos Similares
1-(2-Bromoethenyl)naphthalene can be compared with other naphthalene derivatives, such as:
1-(2-Bromoethyl)naphthalene: This compound lacks the ethenyl group and is less reactive in addition reactions.
1-(2-Bromophenyl)naphthalene: This derivative has a phenyl group instead of an ethenyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of a bromo and ethenyl group, which provides a versatile platform for various chemical transformations.
Propiedades
Número CAS |
77150-88-0 |
|---|---|
Fórmula molecular |
C12H9Br |
Peso molecular |
233.10 g/mol |
Nombre IUPAC |
1-(2-bromoethenyl)naphthalene |
InChI |
InChI=1S/C12H9Br/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9H |
Clave InChI |
CCWARAMLMHCSOW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C=CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


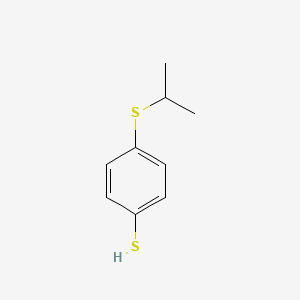
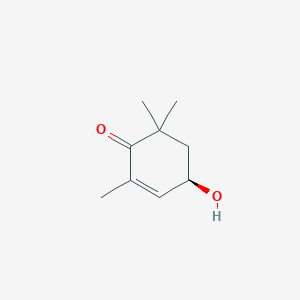
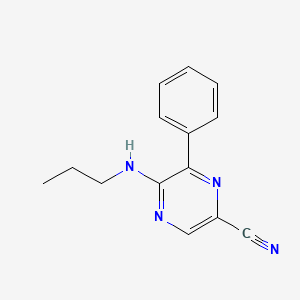
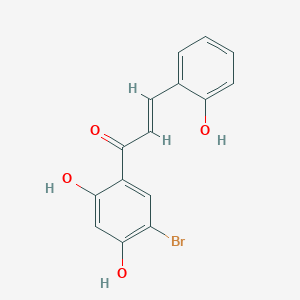
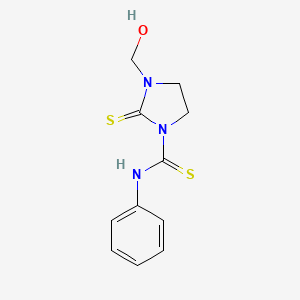
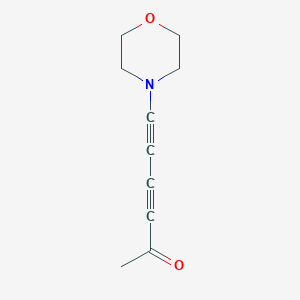
![3,9-Dibutoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B14431972.png)
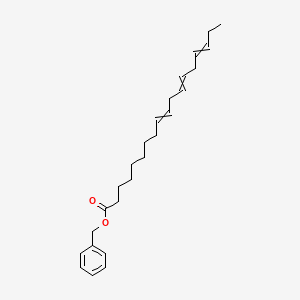
![[(4-Methylpenta-1,2-dien-1-yl)sulfanyl]benzene](/img/structure/B14431976.png)
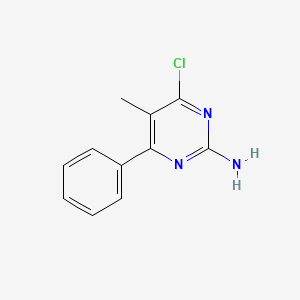
![7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.4]non-6-ene](/img/structure/B14431982.png)

![2-[2-(1,4,5,6-Tetrahydropyrimidin-2-yl)ethyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B14431995.png)

